5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate
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Overview
Description
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate is a chemical compound that features a trifluoromethyl group, a sulfonyl group, and a pivalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be achieved using reagents such as trifluoromethyltrimethylsilane or sodium trifluoroacetate under specific reaction conditions . The reaction conditions often involve the use of a catalyst, such as a palladium or copper catalyst, and may require specific solvents and temperatures to achieve optimal yields .
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize environmental impact and improve sustainability.
Chemical Reactions Analysis
Types of Reactions
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups in place of the trifluoromethyl group .
Scientific Research Applications
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups, which are valuable in medicinal chemistry
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and agrochemicals
Mechanism of Action
The mechanism of action of 5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and binding affinity to specific targets, while the sulfonyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Fluoxetine: A well-known antidepressant that contains a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.
Aprepitant: An antiemetic used to prevent chemotherapy-induced nausea and vomiting, also containing a trifluoromethyl group.
Uniqueness
5-(((Trifluoromethyl)sulfonyl)oxy)-7,8-dihydronaphthalen-2-yl pivalate is unique due to its combination of a trifluoromethyl group, a sulfonyl group, and a pivalate ester. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C16H17F3O5S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
[5-(trifluoromethylsulfonyloxy)-7,8-dihydronaphthalen-2-yl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C16H17F3O5S/c1-15(2,3)14(20)23-11-7-8-12-10(9-11)5-4-6-13(12)24-25(21,22)16(17,18)19/h6-9H,4-5H2,1-3H3 |
InChI Key |
YZXIWTMRPLBZEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CCC2)OS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
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